Pentadec-6-YN-8-one
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Overview
Description
Pentadec-6-YN-8-one is an organic compound with the molecular formula C15H26O It is a long-chain alkyne with a ketone functional group located at the eighth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-6-YN-8-one typically involves the coupling of a propargylic alcohol with a suitable alkyl halide. One common method includes the reaction of propargyl alcohol with 1-bromooctane in the presence of a strong base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pentadec-6-YN-8-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted alkynes and alkenes.
Scientific Research Applications
Pentadec-6-YN-8-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentadec-6-YN-8-one involves its interaction with specific molecular targets and pathways. The alkyne group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological activities. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentadec-8-en-6-one: Similar structure but with a double bond instead of a triple bond.
Hexadec-6-YN-8-one: Similar structure but with an additional carbon atom in the chain.
Pentadec-6-YN-8-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
Pentadec-6-YN-8-one is unique due to the presence of both an alkyne and a ketone functional group in a long-chain molecule
Properties
CAS No. |
89319-67-5 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
pentadec-6-yn-8-one |
InChI |
InChI=1S/C15H26O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-11,13H2,1-2H3 |
InChI Key |
DKBPWXLDBXOSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C#CCCCCC |
Origin of Product |
United States |
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